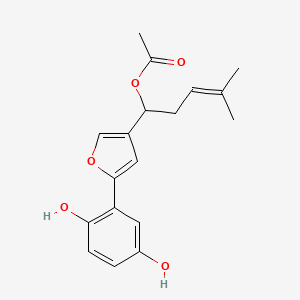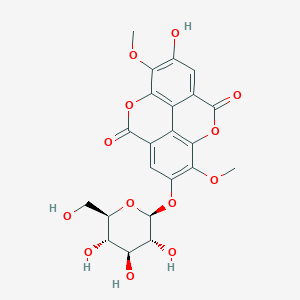
UR-144 N-(2-hydroxypentyl) metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UR-144 N-(2-hydroxypentyl) isomer is a synthetic cannabinoid that differs from the parent compound, UR-144, by the addition of a hydroxyl group to the alkyl chain. It is a potential metabolite of UR-144, based on the first pass metabolism of similar compounds by cytochrome P450 in the liver. The physiological and toxicological properties of this compound have not been studied. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Detection in Hair Samples
A study by Park et al. (2014) described a method for detecting UR-144 and its metabolites, including UR-144 N-(2-hydroxypentyl), in hair samples. This method helps prove the use of synthetic cannabinoids by excluding the possibility of passive smoke exposure (Park et al., 2014).
Metabolite Detection in Urine
Grigoryev et al. (2013) detected phase I metabolites of UR-144 in urine samples from patients with suspected drug intoxication. The study highlights the detection of mono-hydroxylated metabolites of UR-144 as a method to establish UR-144 ingestion (Grigoryev et al., 2013).
Structural Elucidation of Metabolites
Watanabe et al. (2018) characterized several metabolites of synthetic cannabinoid UR-144 using NMR spectroscopy. This study is significant for understanding the structural aspects of UR-144 metabolites, which is crucial for forensic and toxicological analyses (Watanabe et al., 2018).
Forensic and Clinical Investigations
A study by Wohlfarth et al. (2013) focused on identifying major urinary targets of XLR-11 metabolism, a synthetic cannabinoid similar to UR-144. The study provided crucial data for forensic and clinical investigations related to synthetic cannabinoid intake (Wohlfarth et al., 2013).
Analysis of Pyrolysis Products
Adamowicz et al. (2013) examined UR-144 and its pyrolysis product in blood and their metabolites in urine. This study is vital for understanding the effects of UR-144 and its degradation products, especially in cases of intoxication (Adamowicz et al., 2013).
Propriétés
Nom du produit |
UR-144 N-(2-hydroxypentyl) metabolite |
|---|---|
Formule moléculaire |
C21H29NO2 |
Poids moléculaire |
327.5 |
InChI |
InChI=1S/C21H29NO2/c1-6-9-14(23)12-22-13-16(15-10-7-8-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19,23H,6,9,12H2,1-5H3 |
Clé InChI |
ZEPXGQZTNGWWTF-UHFFFAOYSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=CN(CC(O)CCC)C3=C2C=CC=C3 |
Synonymes |
(1-(2-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







